molecular formula C11H13N5O2 B2555032 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide CAS No. 886498-88-0

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide

Cat. No.: B2555032
CAS No.: 886498-88-0
M. Wt: 247.258
InChI Key: PDIAEFQBDQJQRW-UHFFFAOYSA-N
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Description

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid hydrazide (CAS: 886498-83-5) is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a phenoxy-propionic acid hydrazide backbone. Its molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 247.25 g/mol and a purity of ≥97% . The compound is characterized by its hydrazide (-CONHNH₂) functional group and the presence of the 1,2,4-triazole ring, which is known for its role in enhancing biological activity, particularly in antimicrobial and enzyme-inhibitory applications.

Properties

IUPAC Name

2-[4-(1,2,4-triazol-1-yl)phenoxy]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8(11(17)15-12)18-10-4-2-9(3-5-10)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIAEFQBDQJQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(1,2,4-triazol-1-yl)phenol, which is then reacted with 2-bromo-propionic acid to form the intermediate compound. This intermediate is subsequently treated with hydrazine hydrate to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Chemical Reactions Analysis

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form hydrazones or other condensation products

Scientific Research Applications

Structure

The compound features a triazole ring fused with a phenoxy group and a propionic acid moiety. Its molecular formula is C11H12N4O3C_{11}H_{12}N_4O_3, with a molecular weight of 232.24 g/mol. The presence of the triazole ring enhances its biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Pharmaceutical Applications

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid hydrazide has shown promise in various pharmaceutical applications:

  • Antimicrobial Activity : Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, research indicates that compounds containing the triazole moiety can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in preclinical models. It has shown the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. This effect is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation .

Agricultural Applications

The application of triazole derivatives in agriculture is well-documented:

  • Fungicides : Triazoles are widely used as fungicides due to their effectiveness against a broad spectrum of fungal pathogens. The compound's structure allows it to inhibit ergosterol biosynthesis in fungi, leading to cell death .
  • Plant Growth Regulators : Research has suggested that certain triazole derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Material Science

In material science, compounds like 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid hydrazide are explored for their potential use in synthesizing polymers and coatings with enhanced properties:

  • Polymer Synthesis : The incorporation of triazole into polymer backbones can improve thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid hydrazide exhibited potent activity against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2032
Escherichia coli1864
Candida albicans2216

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups.

Treatment GroupPaw Edema (mm)
Control8.5
Triazole Derivative5.0

Mechanism of Action

The mechanism of action of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting their activity. The phenoxy group may contribute to the compound’s binding affinity, while the propionic acidhydrazide moiety can form hydrogen bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Triazole vs. Pyrazole Substituents : The target compound’s 1,2,4-triazole ring (electron-rich heterocycle) contrasts with pyrazole derivatives (e.g., 2-(3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide). Triazoles are associated with enhanced metabolic stability and hydrogen-bonding capacity, which may improve receptor binding in antimicrobial applications .
  • Phenoxy vs.
  • Hydrazide Functionalization : While all compounds share a hydrazide moiety, the presence of sulfonic acid (in 7g) or trifluoromethyl groups (in pyrazole derivatives) introduces divergent electronic and lipophilic properties, affecting bioavailability and target selectivity .

Physicochemical Properties

  • The trifluoromethyl group in pyrazole derivatives enhances lipophilicity and metabolic resistance, whereas the phenoxy group in the target compound may improve π-π stacking interactions with aromatic enzyme residues .

Biological Activity

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid hydrazide is a compound derived from the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and antiproliferative effects based on recent research findings.

  • Molecular Formula : C11H13N5O2
  • Molecular Weight : 247.25322 g/mol
  • CAS Number : Not specified in the search results.

Anti-inflammatory Activity

The 1,2,4-triazole moiety is known for its anti-inflammatory properties. Recent studies have shown that derivatives of this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance:

  • Selectivity and Potency : Some derivatives exhibit selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin. One study reported a COX-2 IC50 value of 20.5 µM for a related compound, suggesting comparable efficacy with lower toxicity profiles .

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the propionic acid moiety has been shown to affect the overall antibacterial efficacy:

  • Comparative Studies : In comparative tests, derivatives with propionic acid groups exhibited reduced antibacterial activity compared to those with methacrylic acid substitutions .

Antiproliferative Effects

The antiproliferative activity of 2-(4-[1,2,4]triazol-1-yl-phenoxy)propionic acid hydrazide has been evaluated using peripheral blood mononuclear cells:

  • Cell Culture Studies : In vitro studies showed that this compound influences cytokine release (e.g., TNF-α, IL-6) and exhibits cytotoxic effects against various cancer cell lines .

Study on Cytokine Release

A study evaluating the influence of triazole derivatives on cytokine release found that certain compounds significantly reduced levels of pro-inflammatory cytokines in stimulated cell cultures. This suggests a mechanism by which these compounds may exert their anti-inflammatory effects .

Antimicrobial Efficacy Assessment

In another study assessing antimicrobial properties, derivatives were tested against multiple bacterial strains. The results indicated varying degrees of effectiveness based on structural modifications within the triazole framework .

Data Summary Table

Biological ActivityObservations
Anti-inflammatorySelective COX-2 inhibition; lower ulcer risk compared to traditional NSAIDs
AntimicrobialEffective against Gram-positive/negative bacteria; efficacy varies with structural changes
AntiproliferativeSignificant reduction in cytokine levels; cytotoxic effects on cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid hydrazide, and how do reaction conditions influence yield?

The synthesis of triazole-containing hydrazides typically involves multi-step reactions. For example, analogous compounds are synthesized via:

Condensation : Reacting a triazole precursor (e.g., 4-amino-triazole derivatives) with a substituted phenoxypropionic acid under reflux in polar aprotic solvents like DMSO or ethanol .

Hydrazide Formation : Treating the ester intermediate with hydrazine hydrate in ethanol, monitored by TLC for completion .
Key variables :

  • Solvent choice : DMSO enhances reactivity but may require extended reflux (e.g., 18 hours) .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation in hydrazide derivatives .
  • Yield optimization : Crystallization from ethanol-water mixtures improves purity (65–75% yields reported for similar triazole hydrazides) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the triazole ring (δ 8.1–8.5 ppm for triazole protons) and hydrazide NH2_2 (δ 4.5–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 247.25 for C11_{11}H13_{13}N5_5O2_2) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, critical for confirming hydrazide tautomerism .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains (e.g., Candida albicans) .
  • Antioxidant activity : DPPH radical scavenging assays (IC50_{50} comparison with ascorbic acid) .
  • Enzyme inhibition : Testing against acetylcholinesterase (AChE) or urease via Ellman’s method or Berthelot reaction, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., Cl vs. OCH3_3 on the phenyl ring) drastically alter bioactivity .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
  • Solubility issues : Use DMSO/carboxymethylcellulose suspensions to ensure compound dissolution in cellular assays .

Q. What strategies mitigate synthetic byproducts during hydrazide formation?

  • Temperature control : Excessive heat during reflux promotes hydrolysis byproducts; maintain temperatures ≤80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors and dimeric impurities .
  • Real-time monitoring : In-line FTIR or LC-MS detects intermediate formation and guides reaction termination .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH stability : Hydrazides are prone to hydrolysis in acidic/alkaline conditions. Use buffered solutions (pH 6–8) for long-term storage .
  • Thermal degradation : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C for similar hydrazides) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoinstability (λmax_{\text{max}} shifts under light exposure) .

Q. What computational methods predict its pharmacokinetic properties and target binding?

  • ADMET prediction : SwissADME or PreADMET tools estimate bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., triazole binding to fungal CYP51) .
  • MD simulations : GROMACS assesses binding stability over time (RMSD <2 Å indicates stable ligand-target complexes) .

Methodological Challenges & Solutions

Q. How to address low reproducibility in crystallographic data for hydrazide derivatives?

  • Crystallization optimization : Use slow evaporation from DMSO/ethanol (1:3) to grow diffraction-quality crystals .
  • Data collection : Synchrotron radiation (λ = 0.710–0.980 Å) improves resolution for low-symmetry crystals .
  • Software tools : WinGX or Olex2 refines structures with SHELXL, resolving disorder in flexible hydrazide moieties .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

  • SAR via substituent variation : Introduce electron-withdrawing groups (e.g., NO2_2, CF3_3) at the phenyl ring to enhance antimicrobial potency .
  • Co-crystallization : X-ray structures of ligand-enzyme complexes (e.g., with AChE) identify critical hydrogen bonds .
  • QSAR modeling : Partial least squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Safety & Compliance

Q. What safety protocols are essential when handling this compound?

  • Toxicity data : Refer to SDS for acute toxicity (e.g., LD50_{50} in rodents) and ecotoxicity (EC50_{50} in Daphnia magna) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure .
  • Waste disposal : Neutralize hydrazide waste with 10% HCl before incineration to prevent hydrazoic acid formation .

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